molecular formula C20H21N3O8S B2975678 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate CAS No. 442679-46-1

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate

Cat. No. B2975678
CAS RN: 442679-46-1
M. Wt: 463.46
InChI Key: CDJDPUTZFIBKKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are primarily involved in the synthesis and characterization of novel chemical entities. For instance, the synthesis of sulfanilamide derivatives of substituted aminopyrazoles, including structures related to 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate, has been reported, highlighting their potential in further chemical research and development (Povarov et al., 2019). Additionally, derivatives of 5-aminopyrazole have been synthesized and characterized for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in medicinal chemistry and drug design (Hassan et al., 2014).

Biological Evaluation and Potential Therapeutic Applications

Derivatives of this compound have been evaluated for their biological activities, including antioxidant and α-glucosidase inhibitory activities. One study reported on the synthesis, characterization, and evaluation of Schiff bases tethered with 1,2,4-triazole and pyrazole rings, showing significant inhibitory potentials and potent antioxidant properties, indicating potential therapeutic applications (Pillai et al., 2019).

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. For example, novel quinazolinone derivatives synthesized from 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate and related structures have been subjected to antimicrobial activity evaluation, showing promising results that contribute to the search for new antimicrobial agents (Habib et al., 2013).

properties

IUPAC Name

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S/c1-27-13-5-7-14(8-6-13)32(25,26)23-17(21)11-18(22-23)31-20(24)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-11H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJDPUTZFIBKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate

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